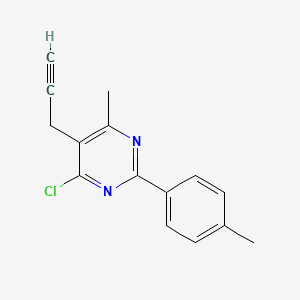
4-Chloro-6-methyl-2-(4-methylphenyl)-5-(2-propynyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-methyl-2-(4-methylphenyl)-5-(2-propynyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-2-(4-methylphenyl)-5-(2-propynyl)pyrimidine typically involves multi-step organic reactions. One common method is the condensation of appropriate substituted anilines with β-diketones followed by cyclization and chlorination steps. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent product quality. Solvent recovery and recycling, as well as waste management, are also important considerations in industrial production.
化学反应分析
Types of Reactions
4-Chloro-6-methyl-2-(4-methylphenyl)-5-(2-propynyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of functionalized pyrimidines.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of 4-Chloro-6-methyl-2-(4-methylphenyl)-5-(2-propynyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved can vary and are often the subject of ongoing research.
相似化合物的比较
Similar Compounds
4-Chloro-6-methyl-2-phenylpyrimidine: Lacks the propynyl group, leading to different chemical properties and reactivity.
6-Methyl-2-(4-methylphenyl)pyrimidine: Lacks the chloro and propynyl groups, affecting its biological activity and applications.
4-Chloro-2-(4-methylphenyl)-5-(2-propynyl)pyrimidine: Similar structure but different substitution pattern, leading to unique properties.
Uniqueness
4-Chloro-6-methyl-2-(4-methylphenyl)-5-(2-propynyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
生物活性
4-Chloro-6-methyl-2-(4-methylphenyl)-5-(2-propynyl)pyrimidine (CAS Number: 478048-30-5) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, exhibits a variety of pharmacological properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.
- Molecular Formula : C15H13ClN2
- Molecular Weight : 272.73 g/mol
- Density : 1.21 g/cm³
- Boiling Point : 359.4 °C
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance, a study conducted by Sabita et al. evaluated various pyrimidine compounds against cancer cell lines such as SiHa, A549, and MCF-7 using the MTT assay. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents like etoposide .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.09 |
| Etoposide | MCF-7 | 0.12 |
Antimicrobial Activity
In addition to its anticancer properties, this pyrimidine derivative has demonstrated antimicrobial activity against various bacterial strains. Research indicates that it exhibits moderate inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .
Anti-inflammatory Effects
Pyrimidines are also recognized for their anti-inflammatory properties. A study on related compounds showed that certain derivatives could significantly reduce inflammation markers in vitro, suggesting that this compound may possess similar effects .
Study on Cytotoxicity
A study by Jame et al. focused on the cytotoxic effects of thiazolidinone-pyrimidine hybrids, where 4-chloro-6-methyl derivatives were tested against HepG2 and HCT-116 cell lines. The findings revealed that these compounds exhibited notable cytotoxicity with maximum inhibition observed at concentrations around 250 μM after 72 hours .
Antiviral Activity
Research into the antiviral potential of heterocyclic compounds has shown promising results for pyrimidines. A recent investigation found that some pyrimidine derivatives could inhibit viral replication in vitro, suggesting that this compound may also have antiviral properties worth exploring further .
属性
IUPAC Name |
4-chloro-6-methyl-2-(4-methylphenyl)-5-prop-2-ynylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2/c1-4-5-13-11(3)17-15(18-14(13)16)12-8-6-10(2)7-9-12/h1,6-9H,5H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRDBONJQPGNGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)CC#C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














